molecular formula C10H14N2O5S B15280328 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione

Cat. No.: B15280328
M. Wt: 274.30 g/mol
InChI Key: FGFVODMBKZRMMW-XUTVFYLZSA-N
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Description

The compound 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione is a complex organic molecule characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxypyrimidine thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring, followed by the introduction of the methoxypyrimidine thione group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to a thiol group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the thione group may produce a thiol derivative.

Scientific Research Applications

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, its interaction with certain enzymes may inhibit their function, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidine-2(1H)-thione: can be compared with similar compounds such as:

  • 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methylpyrimidine-2(1H)-thione
  • 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-ethoxypyrimidine-2(1H)-thione

These compounds share similar structural features but differ in the substituents on the pyrimidine ring. The unique methoxy group in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1H-pyrimidine-2-thione

InChI

InChI=1S/C10H14N2O5S/c1-16-9-4(2-11-10(18)12-9)8-7(15)6(14)5(3-13)17-8/h2,5-8,13-15H,3H2,1H3,(H,11,12,18)/t5-,6-,7-,8+/m1/s1

InChI Key

FGFVODMBKZRMMW-XUTVFYLZSA-N

Isomeric SMILES

COC1=C(C=NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC1=C(C=NC(=S)N1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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